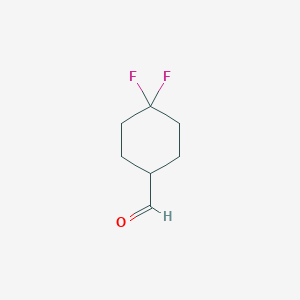

3-イソキサゾールカルボン酸

概要

説明

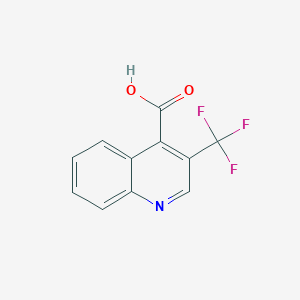

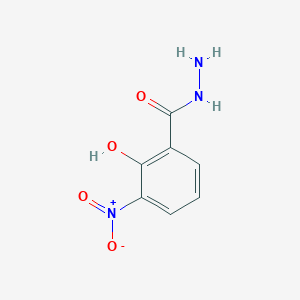

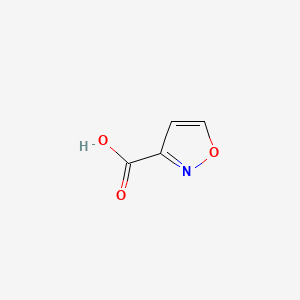

イソキサゾールカルボン酸は、イソキサゾール環を特徴とする有機化合物です。イソキサゾール環は、3つの炭素原子、1つの窒素原子、1つの酸素原子を含む5員環です。この化合物は、その安定性と水に対する中程度の溶解性で知られています。

2. 製法

合成経路と反応条件: イソキサゾールカルボン酸は、いくつかの方法で合成することができます。一般的な方法の1つは、ニトリルオキシドとアルキンの環状付加反応です。この反応により、イソキサゾール環が生成されます。 別の方法には、ヒドロキシルアミンと1,3-ジケトンまたはプロピオール酸誘導体の反応が含まれます 。これらの反応は通常、高収率と純度を確保するために、特定の触媒と制御された条件を必要とします。

工業的製法: 工業的な環境では、イソキサゾールカルボン酸の合成は、金属触媒反応に関連する欠点(高コスト、毒性、廃棄物発生など)を回避するために、多くの場合、金属フリーの合成経路を採用しています。 たとえば、銅(I)またはルテニウム(II)触媒を(3 + 2)環状付加反応で使用することが検討されてきましたが、より環境に優しい代替方法が好まれています .

科学的研究の応用

Isoxazolecarboxylic acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Isoxazolecarboxylic acid derivatives have shown potential as antimicrobial and antitubercular agents.

作用機序

イソキサゾールカルボン酸とその誘導体の作用機序は、特定の分子標的と経路との相互作用を含みます。 たとえば、特定の誘導体は、細胞壁合成に関与する酵素を標的とすることにより、結核菌の増殖を阻害することが示されています 。 さらに、イソキサゾールカルボン酸誘導体は、サイトカイン産生とリンパ球増殖に影響を与えることにより、免疫応答を調節することができます .

6. 類似化合物の比較

イソキサゾールカルボン酸は、次のような他の類似の化合物と比較することができます。

オキサゾール: 窒素原子が2位ではなく3位にあるアナログ。

ピロール: 酸素原子がないアナログ。

フラン: 窒素原子がないアナログ.

独自性: イソキサゾールカルボン酸は、その特定の環状構造のためにユニークであり、これは独特の化学的および生物学的特性を付与します。 その誘導体は、薬剤耐性株の結核菌に対して有望な活性を示しており、医薬品化学において貴重な化合物となっています .

類似の化合物:

- オキサゾールカルボン酸

- ピロールカルボン酸

- フランカルボン酸

結論として、イソキサゾールカルボン酸は、さまざまな科学的および産業的用途において大きな可能性を秘めた汎用性の高い化合物です。そのユニークな構造と反応性は、新しい薬剤や材料の開発において貴重なツールとなっています。

生化学分析

Biochemical Properties

3-Isoxazolecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme cyclooxygenase, where 3-Isoxazolecarboxylic acid acts as an inhibitor, thereby reducing the production of prostaglandins. This inhibition is crucial in the context of anti-inflammatory responses. Additionally, 3-Isoxazolecarboxylic acid has been shown to interact with certain proteins involved in the immune response, modulating their activity and contributing to its potential as an immunoregulatory agent .

Cellular Effects

The effects of 3-Isoxazolecarboxylic acid on various cell types and cellular processes are profound. In immune cells, it has been observed to modulate cell signaling pathways, particularly those involved in inflammation and immune responses. This modulation can lead to altered gene expression, impacting the production of cytokines and other signaling molecules. Furthermore, 3-Isoxazolecarboxylic acid influences cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, 3-Isoxazolecarboxylic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes such as cyclooxygenase, inhibiting their activity. This binding is facilitated by the interaction of the isoxazole ring with specific amino acid residues within the enzyme’s active site. Additionally, 3-Isoxazolecarboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Isoxazolecarboxylic acid have been studied over various time periods. It has been observed that the compound remains stable under standard storage conditions, retaining its activity over extended periods. Upon exposure to light and air, 3-Isoxazolecarboxylic acid can undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that continuous exposure to 3-Isoxazolecarboxylic acid can result in sustained modulation of cellular functions, particularly in immune cells .

Dosage Effects in Animal Models

The effects of 3-Isoxazolecarboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and immunoregulatory properties without significant adverse effects. At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications of 3-Isoxazolecarboxylic acid .

Metabolic Pathways

3-Isoxazolecarboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in the metabolism of 3-Isoxazolecarboxylic acid, converting it into various metabolites. These metabolic processes can influence the overall efficacy and toxicity of the compound, as well as its interaction with other drugs and biomolecules .

Transport and Distribution

Within cells and tissues, 3-Isoxazolecarboxylic acid is transported and distributed through various mechanisms. It can diffuse passively across cell membranes or be actively transported by specific transporters. Once inside the cell, 3-Isoxazolecarboxylic acid can bind to intracellular proteins, influencing its localization and accumulation. This distribution is crucial for its biological activity, as it determines the concentration of the compound at its site of action .

Subcellular Localization

The subcellular localization of 3-Isoxazolecarboxylic acid is influenced by several factors, including its chemical structure and interactions with cellular components. It has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, 3-Isoxazolecarboxylic acid can be targeted to specific cellular compartments through post-translational modifications, such as phosphorylation, which can direct it to organelles like the mitochondria or endoplasmic reticulum .

準備方法

Synthetic Routes and Reaction Conditions: Isoxazolecarboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, leading to the formation of the isoxazole ring. Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the synthesis of isoxazolecarboxylic acid often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. For instance, the use of copper (I) or ruthenium (II) catalysts in (3 + 2) cycloaddition reactions has been explored, but alternative eco-friendly methods are preferred .

化学反応の分析

反応の種類: イソキサゾールカルボン酸は、さまざまな化学反応を起こします。これらには以下が含まれます。

酸化: この化合物は、使用される試薬と条件に応じて、さまざまな誘導体に酸化することができます。

還元: 還元反応は、イソキサゾールカルボン酸を対応するアルコールまたはアミンに変換することができます。

置換: イソキサゾールカルボン酸は、環上の官能基が他の基で置換される置換反応に参加することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

置換: ハロゲン、アルキル化剤、求核剤などの試薬は、置換反応で使用されます。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .

4. 科学研究への応用

イソキサゾールカルボン酸は、幅広い科学研究への応用を有しています。

化学: これは、さまざまなヘテロ環式化合物や医薬品の合成のためのビルディングブロックとして役立ちます。

生物学: イソキサゾールカルボン酸誘導体は、抗菌剤および抗結核剤として可能性を示しています.

医学: この化合物は、特に結核や他の感染症の治療のための新しい薬剤の開発におけるその潜在的な用途について研究されています.

類似化合物との比較

- Oxazolecarboxylic acid

- Pyrrolecarboxylic acid

- Furancarboxylic acid

特性

IUPAC Name |

1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-4(7)3-1-2-8-5-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYRXGFUANQKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461134 | |

| Record name | 3-Isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3209-71-0 | |

| Record name | 3-Isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3209-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Isoxazole-3-carboxylic acid?

A1: Isoxazole-3-carboxylic acid has the molecular formula C4H3NO3 and a molecular weight of 113.07 g/mol.

Q2: Are there any spectroscopic data available for Isoxazole-3-carboxylic acid?

A2: Yes, researchers frequently utilize spectroscopic techniques like IR and NMR to characterize Isoxazole-3-carboxylic acid and its derivatives. For instance, in one study, researchers employed IR and NMR to analyze newly synthesized esters of curcumin and 5-phenylisoxazole-3-carboxylic acid. []

Q3: What are the primary biological targets of Isoxazole-3-carboxylic acid derivatives?

A3: Research indicates that Isoxazole-3-carboxylic acid derivatives demonstrate activity against various targets, including:

- Mycobacterium tuberculosis: Notably, these compounds show potent activity against both replicating and non-replicating forms of the bacteria, making them attractive leads for developing new anti-tuberculosis drugs. [, , , , ]

- HIV-1 Integrase: Certain derivatives act as bioisosteres of β-diketo acid inhibitors, targeting HIV-1 integrase, a key enzyme in the HIV replication cycle. [, ]

- Hsp90: Isoxazole-3-carboxylic acid derivatives, particularly ethylamide 5-(2,4-dihydroxy-5-isopropylphenyl)-4-(4-morpholin-4-ylmethylphenyl)isoxazole-3-carboxylic acid (AUY922), have shown promise as Hsp90 inhibitors, exhibiting anti-proliferative effects against various cancer cells. [, ]

- Bacterial Serine Acetyltransferase (SAT): Studies have identified substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids as inhibitors of SAT, a key enzyme in the L-cysteine biosynthesis pathway of bacteria. Inhibition of this pathway could potentially enhance the efficacy of antibacterial treatments. []

- Melanogenesis: Research suggests that 4,5,6,7-tetrahydrobenzo[d]isoxazole derivatives, structurally related to Isoxazole-3-carboxylic acid, exhibit melanogenesis inhibitory activity, potentially serving as tools for studying pigmentation disorders and developing new treatments. []

Q4: How do Isoxazole-3-carboxylic acid esters exert their anti-tubercular effects?

A4: While the exact mechanism is still under investigation, research suggests that the ester itself might not be the active compound. Instead, hydrolysis of the ester at the site of action could lead to the formation of the corresponding carboxylic acid, which is believed to be the active species. []

Q5: Have Isoxazole-3-carboxylic acid derivatives been tested in vivo?

A5: Yes, certain derivatives, particularly those exhibiting anti-tubercular activity, have undergone in vivo testing. For example, compound 3, a 5-(2,8-bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester, showed promising in vivo anti-tubercular activity but was rapidly metabolized. This led to further structural modifications to enhance metabolic stability. []

Q6: How does modifying the structure of Isoxazole-3-carboxylic acid derivatives affect their activity?

A6: Structural modifications significantly influence the activity, potency, and selectivity of these compounds. [, , , , , ] Some key observations include:

- The 3-isoxazolecarboxylic acid ester core is crucial for anti-tubercular activity. []

- The linker and the aromatic ring at the C-5 position can modulate potency and metabolic stability. []

- Lipophilic substituents on the aromatic moiety generally improve potency but may also increase metabolic instability. []

- Replacing the oxymethylene linker with an alkene linker can enhance both metabolic stability and anti-tubercular potency. []

Q7: Have computational methods been employed to study Isoxazole-3-carboxylic acid derivatives?

A7: Yes, computational chemistry plays a crucial role in understanding and optimizing these compounds. Researchers use techniques like:

- Virtual screening: Identifying potential lead compounds from large databases. []

- Structure-based drug design: Optimizing the interactions between the compound and its target. [, ]

- Docking studies: Investigating the binding modes of compounds within the active site of target proteins. [, ]

- Free energy perturbation calculations: Estimating the free energy changes associated with binding and other processes. []

Q8: Is there any information available about the toxicity of Isoxazole-3-carboxylic acid derivatives?

A8: While information regarding the toxicology of the parent compound is limited, some studies on specific derivatives highlight potential safety concerns. For instance, modifications to enhance the metabolic stability of compound 3, while increasing potency, also led to observable neurotoxicity at high dosages. [] This highlights the need for careful evaluation of the safety profile of promising derivatives throughout the drug development process.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-but-2-enedioic acid;5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1312672.png)

![6-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1312674.png)